molecular formula C15H20N2O3S B11470143 N,N-diethyl-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-8-sulfonamide

N,N-diethyl-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-8-sulfonamide

Cat. No.: B11470143
M. Wt: 308.4 g/mol
InChI Key: RZNRQJQZPCEYEC-UHFFFAOYSA-N
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Description

N,N-diethyl-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-8-sulfonamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with diethyl, dimethyl, and sulfonamide groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-8-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application .

Mechanism of Action

The mechanism of action of N,N-diethyl-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The quinoline core can intercalate with DNA, affecting its replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-diethyl-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-8-sulfonamide include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of diethyl, dimethyl, and sulfonamide groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

N,N-diethyl-4,6-dimethyl-2-oxo-1H-quinoline-8-sulfonamide

InChI

InChI=1S/C15H20N2O3S/c1-5-17(6-2)21(19,20)13-8-10(3)7-12-11(4)9-14(18)16-15(12)13/h7-9H,5-6H2,1-4H3,(H,16,18)

InChI Key

RZNRQJQZPCEYEC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=CC2=C1NC(=O)C=C2C)C

Origin of Product

United States

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